molecular formula C13H9BrN4O3 B1241006 Azumolene CAS No. 64748-79-4

Azumolene

Cat. No. B1241006
CAS RN: 64748-79-4
M. Wt: 349.14 g/mol
InChI Key: SEGCNGONCZQFDW-OMCISZLKSA-N
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Description

Azumolene is an experimental drug which is a derivative of dantrolene . In animal studies, azumolene showed similar efficacy to dantrolene at controlling symptoms of malignant hyperthermia but with better water solubility and lower toxicity, albeit with lower potency .


Molecular Structure Analysis

The molecular formula of Azumolene is C13H9BrN4O3 . It has a molar mass of 349.144 g·mol−1 .


Physical And Chemical Properties Analysis

Azumolene has been characterized regarding its thermal behavior, by differential thermal analysis and thermogravimetric analysis; Visible, UV and infrared absorption .

Scientific Research Applications

Treatment of Malignant Hyperthermia

Azumolene: is primarily known for its role in treating malignant hyperthermia (MH) , a life-threatening condition triggered by certain anesthetics and muscle relaxants. It acts by inhibiting the release of calcium from the sarcoplasmic reticulum in skeletal muscles, which is mediated through the ryanodine receptor (RyR) calcium release channel . This action helps in stabilizing the cellular environment and preventing the catastrophic cascade of metabolic events associated with MH.

Modulation of SOCE Channels

Research has indicated that Azumolene does not significantly alter the density or rate of activation of Store-Operated Calcium Entry (SOCE) channels in myotubes derived from mouse models of anesthetic- and heat-induced sudden death . This suggests that while Azumolene is effective in MH crises, its protective effects are not due to direct inhibition of SOCE channels.

Suppression of Calcium Sparks

Azumolene has been shown to suppress the frequency of spontaneous calcium sparks in skeletal muscle fibers in a dose-dependent manner . This effect is crucial because calcium sparks are fundamental events in muscle excitation-contraction coupling, and their dysregulation can lead to muscle disorders.

Synchronization of Systolic Calcium Release

In cardiac research, Azumolene has been explored for its potential to synchronize systolic calcium release . This application is significant as synchronized calcium release is essential for efficient heart muscle contraction and overall cardiac function.

Safety And Hazards

Azumolene is considered toxic and may cause serious damage to eyes, prolonged exposure may lead to serious damage to health, and there is a possible risk of impaired fertility and harm to unborn child . It’s also considered a moderate to severe irritant to the skin and eyes .

Future Directions

Azumolene has shown potential in the treatment of malignant hyperthermia. In a model of ischemic recurrent long-duration ventricular fibrillation, treatment with azumolene led to a reduction of cardiac alternans, i.e., calcium and voltage alternans . This suggests that azumolene may have potential applications in the treatment of cardiac conditions.

properties

IUPAC Name

1-[(E)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN4O3/c14-9-3-1-8(2-4-9)10-5-15-12(21-10)6-16-18-7-11(19)17-13(18)20/h1-6H,7H2,(H,17,19,20)/b16-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGCNGONCZQFDW-OMCISZLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N1N=CC2=NC=C(O2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)NC(=O)N1/N=C/C2=NC=C(O2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azumolene

CAS RN

64748-79-4
Record name Azumolene [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064748794
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZUMOLENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U7IO9CV80
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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